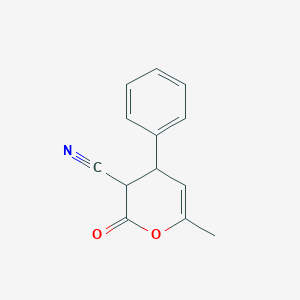
6-Methyl-2-oxo-4-phenyl-3,4-dihydro-2H-pyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-oxo-4-phenyl-3,4-dihydro-2H-pyran-3-carbonitrile is a heterocyclic compound that belongs to the pyran family. This compound is characterized by its unique structure, which includes a pyran ring fused with a phenyl group, a nitrile group, and a methyl group. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-oxo-4-phenyl-3,4-dihydro-2H-pyran-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-phenyl-3-buten-2-one with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Michael addition followed by cyclization to form the desired pyran ring .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-oxo-4-phenyl-3,4-dihydro-2H-pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Properties
CAS No. |
62559-04-0 |
|---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
6-methyl-2-oxo-4-phenyl-3,4-dihydropyran-3-carbonitrile |
InChI |
InChI=1S/C13H11NO2/c1-9-7-11(10-5-3-2-4-6-10)12(8-14)13(15)16-9/h2-7,11-12H,1H3 |
InChI Key |
KPBCDXHDVWZYTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C(C(=O)O1)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















